16-脱乙酰夫西地酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

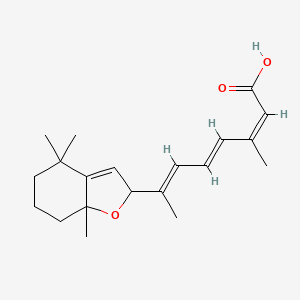

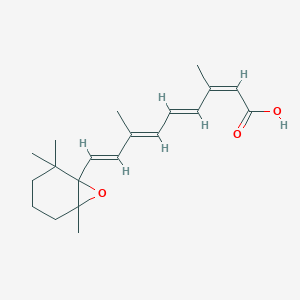

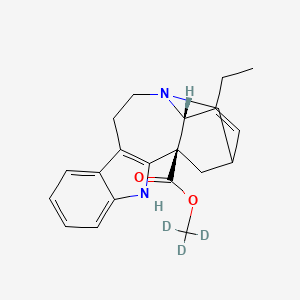

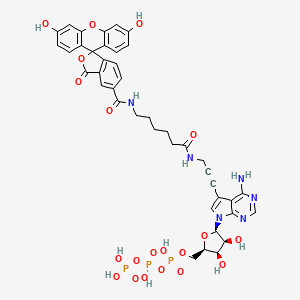

The synthesis and analysis of fusidic acid derivatives, including 16-Deacetyl Fusidic Acid Sodium Salt, involve the removal or modification of specific functional groups to study their impact on antibacterial activity. For instance, structure-activity relationship (SAR) analyses have highlighted the critical role of the C-21 carboxylic acid moiety in fusidic acid's anti-mycobacterial activity, suggesting that modifications at this site, such as deacetylation, can significantly alter the compound's pharmacological properties (Singh et al., 2020).

Molecular Structure Analysis

Fusidic acid's molecular structure, including its derivatives, incorporates a cyclopentanoperhydrophenanthrene ring system characteristic of steroids or tetracyclic triterpenes. This structure has been confirmed through various studies, highlighting its importance in the compound's antibacterial efficacy. Modifications such as deacetylation at the 16 position affect the molecule's interaction with bacterial targets (Wynn, 1965).

Chemical Reactions and Properties

The chemical properties of 16-Deacetyl Fusidic Acid Sodium Salt relate to its reactivity and interactions with other compounds. Studies on fusidic acid derivatives have explored their chemical behavior, including reactions that modify the molecule's structure, such as deacetylation, to enhance or alter their antibacterial activity. The ability to undergo specific chemical reactions is crucial for developing new antibiotic agents with improved efficacy and reduced resistance potential (Fujimoto et al., 1996).

Physical Properties Analysis

The physical properties of 16-Deacetyl Fusidic Acid Sodium Salt, such as solubility, stability, and absorption characteristics, are essential for its pharmaceutical formulation and efficacy. For example, studies on the percutaneous absorption of fusidic acid and its derivatives demonstrate their ability to penetrate human skin, which is crucial for topical antibiotic applications (Vickers, 1969).

Chemical Properties Analysis

The chemical properties of 16-Deacetyl Fusidic Acid Sodium Salt, including its interactions with microbial targets and enzyme inhibition capabilities, play a vital role in its antimicrobial activity. The mechanism of action of fusidic acid and its derivatives involves the inhibition of protein synthesis by interfering with elongation factor G, a process that is critical for bacterial growth and replication. Modifications in the chemical structure, such as deacetylation, can influence these interactions and the compound's overall antibacterial efficacy (Pranger & van der Zeijst, 1975).

科学研究应用

夫西地酸及其衍生物概述

16-脱乙酰夫西地酸钠盐是夫西地酸的衍生物,继承了后者对耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他革兰氏阳性菌的抗菌特性。夫西地酸最初是从真菌红紫假单胞菌中提取的,是一种不具有皮质类固醇作用的类固醇抗生素,以其低变应性、低毒性和最小的细菌耐药性而著称。其广泛的应用范围从治疗皮肤感染到骨髓炎等更严重的疾病,在美国以外数十年使用中表现出令人称道的安全性(C. Kraus & Barry Burnstead, 2011)。

分析方法和药品质量控制

Mariane Machado Curbete 和 H. R. Salgado (2016) 的批判性评论强调了夫西地酸在治疗严重的革兰氏阳性感染中持续的重要性。它还强调了高效液相色谱 (HPLC) 在测定生物样品和药物制剂中夫西地酸浓度方面的重要性,这是一种分析方法,对于确保制药行业中的药物质量和安全性至关重要(Mariane Machado Curbete & H. R. Salgado, 2016)。

作用机制

Target of Action

It is known to be an impurity of fusidic acid , which primarily targets bacterial protein synthesis .

Mode of Action

Fusidic acid works by preventing the turnover of elongation factor G (EF-G) from the ribosome, thus inhibiting protein synthesis .

Biochemical Pathways

Fusidic acid, the parent compound, affects the protein synthesis pathway in bacteria .

Result of Action

16-Deacetyl Fusidic Acid Sodium Salt is known to have antibacterial and anti-inflammatory properties, and it is often used as an anti-infective drug in the medical field . It can be used to treat certain bacterial skin infections, such as eczema and skin abscesses .

Action Environment

It is known to be stable under neutral or acidic conditions .

安全和危害

属性

IUPAC Name |

sodium;(2Z)-6-methyl-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21?,22?,23-,25-,27-,28-,29-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYUBRGRWBRNNN-GFFQJFARSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1O)C)C(C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Deacetyl Fusidic Acid Sodium Salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

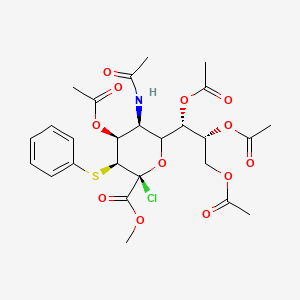

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)